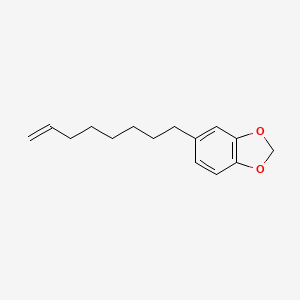![molecular formula C9H6Cl4FN B14264854 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride CAS No. 160320-89-8](/img/structure/B14264854.png)
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is a complex organic compound characterized by the presence of multiple halogen atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a phenyl-substituted ethanimidoyl chloride in the presence of a fluorinating agent. The reaction is carried out in an inert solvent, such as chloroform, at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more halogen atoms.
Electrophilic Aromatic Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, typically under elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanimidoyl chlorides and phenyl derivatives.
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various substitution reactions. The phenyl group can stabilize intermediates formed during these reactions, facilitating the formation of stable products .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to similar compounds. The combination of these halogens with a phenyl group makes it a versatile reagent in organic synthesis and other applications .
Propiedades
Número CAS |
160320-89-8 |
|---|---|
Fórmula molecular |
C9H6Cl4FN |
Peso molecular |
289.0 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl4FN/c10-7(6-4-2-1-3-5-6)15-8(11)9(12,13)14/h1-5,7H |
Clave InChI |
BTUXJGLOHHPNIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N=C(C(F)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


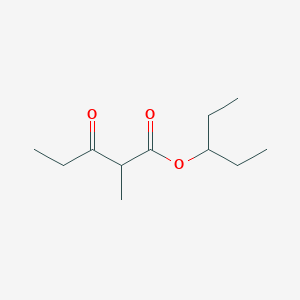
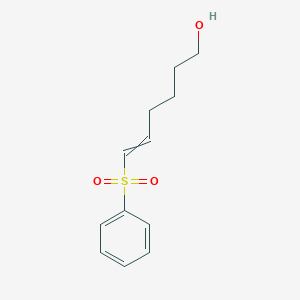
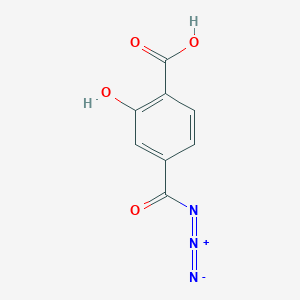
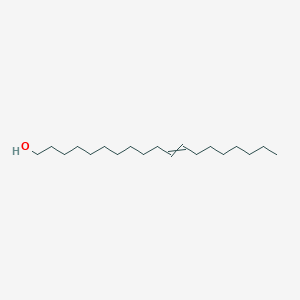
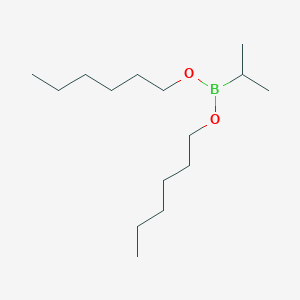
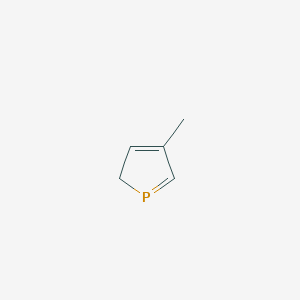
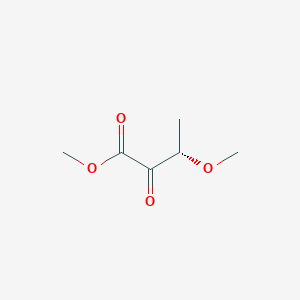
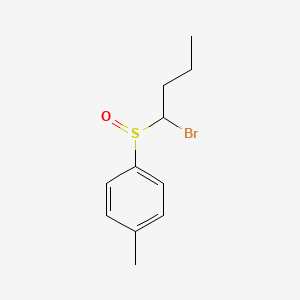
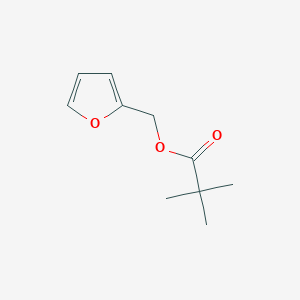
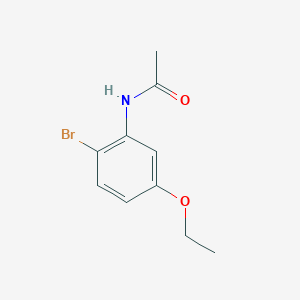
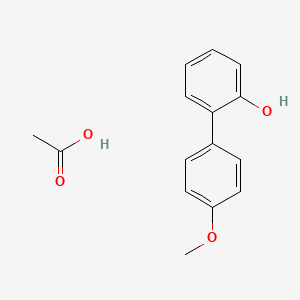
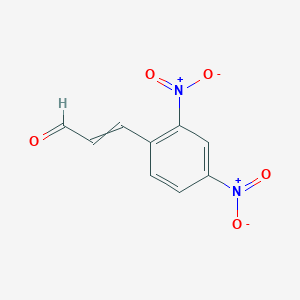
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
